molecular formula C8H9NO B14847427 4,5-Dimethylpyridine-2-carbaldehyde

4,5-Dimethylpyridine-2-carbaldehyde

Cat. No.: B14847427
M. Wt: 135.16 g/mol
InChI Key: CRKMIPWNDDPKJV-UHFFFAOYSA-N
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Description

4,5-Dimethylpyridine-2-carbaldehyde is a heterocyclic aromatic compound featuring a pyridine core substituted with methyl groups at positions 4 and 5 and an aldehyde functional group at position 2. The molecular formula is C₈H₉NO, with a molecular weight of 135.16 g/mol.

Properties

Molecular Formula

C8H9NO

Molecular Weight

135.16 g/mol

IUPAC Name

4,5-dimethylpyridine-2-carbaldehyde

InChI

InChI=1S/C8H9NO/c1-6-3-8(5-10)9-4-7(6)2/h3-5H,1-2H3

InChI Key

CRKMIPWNDDPKJV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1C)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dimethylpyridine-2-carbaldehyde typically involves the formylation of 4,5-dimethylpyridine. One common method is the Vilsmeier-Haack reaction, which uses N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) as reagents. The reaction proceeds as follows:

  • The formation of the Vilsmeier reagent by reacting DMF with POCl3.
  • The Vilsmeier reagent then reacts with 4,5-dimethylpyridine to introduce the formyl group at the 2 position, yielding this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reagent concentrations, is crucial to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 4,5-Dimethylpyridine-2-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The methyl groups at the 4 and 5 positions can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: KMnO4 in an acidic medium or CrO3 in acetic acid.

    Reduction: NaBH4 in methanol or LiAlH4 in ether.

    Substitution: Halogenation using bromine (Br2) in the presence of a catalyst like iron (Fe).

Major Products:

    Oxidation: 4,5-Dimethylpyridine-2-carboxylic acid.

    Reduction: 4,5-Dimethylpyridine-2-methanol.

    Substitution: 4,5-Dimethyl-2-bromopyridine (for halogenation).

Scientific Research Applications

4,5-Dimethylpyridine-2-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block in organic synthesis.

    Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes and in the development of enzyme inhibitors.

    Industry: Used in the production of fine chemicals, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4,5-Dimethylpyridine-2-carbaldehyde depends on its specific application. In biological systems, it may act as an enzyme inhibitor by interacting with the active site of the enzyme, thereby blocking its activity. The aldehyde group can form covalent bonds with nucleophilic residues in the enzyme, leading to inhibition. The exact molecular targets and pathways involved would vary based on the specific enzyme or biological process being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-Methoxy-3,5-dimethylpyridine-2-carbaldehyde (CAS: 110464-72-7)

  • Structural Differences: Substituents: Methoxy (-OCH₃) at position 4 and methyl (-CH₃) groups at positions 3 and 5. Molecular formula: C₉H₁₁NO₂ (vs. C₈H₉NO for the target compound). Molecular weight: 165.19 g/mol (vs. 135.16 g/mol).
  • Steric hindrance at position 4 (methoxy vs. methyl in the target compound) may influence reactivity in condensation or nucleophilic addition reactions .
Property 4,5-Dimethylpyridine-2-carbaldehyde 4-Methoxy-3,5-dimethylpyridine-2-carbaldehyde
Molecular Formula C₈H₉NO C₉H₁₁NO₂
Molecular Weight (g/mol) 135.16 165.19
Key Substituents 4-CH₃, 5-CH₃, 2-CHO 3-CH₃, 4-OCH₃, 5-CH₃, 2-CHO

2-Chloro-6-methylpyrimidine-4-carboxylic Acid (CAS: 89581-58-8)

  • Core Heterocycle : Pyrimidine (two nitrogen atoms) vs. pyridine (one nitrogen).
  • Functional Groups : Carboxylic acid (-COOH) vs. aldehyde (-CHO).
  • Electronic Effects :
    • The pyrimidine ring is more electron-deficient due to additional nitrogen, enhancing reactivity toward electrophiles.
    • The carboxylic acid group increases solubility in polar solvents and acidity (pKa ~2–3) compared to the aldehyde’s neutral polarity .
Property This compound 2-Chloro-6-methylpyrimidine-4-carboxylic Acid
Heterocycle Pyridine Pyrimidine
Functional Group Aldehyde (-CHO) Carboxylic acid (-COOH)
Solubility Moderate in organic solvents High in polar solvents (e.g., water, DMSO)

Pyrazole Derivatives (e.g., Compounds)

  • Core Structure : Pyrazole (five-membered ring with two adjacent nitrogen atoms) vs. pyridine.
  • Substituent Diversity : compounds feature phenyl, methoxy, chloro, and bromo groups.
  • Reactivity :
    • Pyrazole derivatives exhibit stronger hydrogen-bonding capacity due to N–H groups, enhancing biological activity (e.g., antimicrobial or anticancer applications).
    • The aldehyde in this compound offers a reactive site for Schiff base formation, unlike pyrazole derivatives in , which lack this functionality .

Key Research Findings and Trends

Biological Relevance :

  • Pyridine-2-carbaldehydes are intermediates in synthesizing ligands for metal complexes, whereas pyrazole derivatives () are prioritized in drug discovery due to their hydrogen-bonding motifs .

Synthetic Utility :

  • The aldehyde group in this compound is pivotal for forming imines or hydrazones, whereas carboxylic acid derivatives () are used in peptide coupling or salt formation .

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